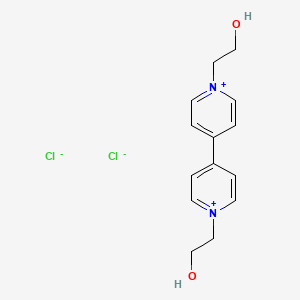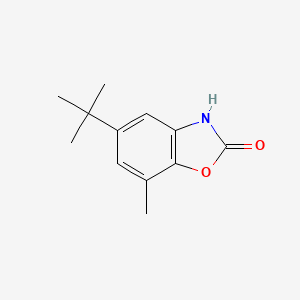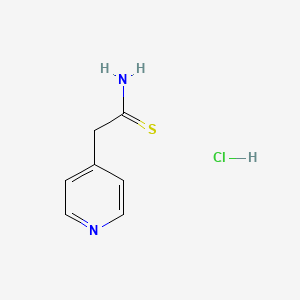
2-(Pyridin-4-yl)ethanethioamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyridin-4-ylethanethioamide;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This compound is characterized by the presence of a pyridine ring attached to an ethanethioamide group, with a hydrochloride salt form to enhance its solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-4-ylethanethioamide;hydrochloride typically involves the reaction of 2-pyridin-4-ylethanethioamide with hydrochloric acid. The process can be summarized as follows:
Starting Materials: The synthesis begins with 2-pyridin-4-ylethanethioamide, which can be prepared by reacting 2-pyridinecarboxaldehyde with thioacetamide in the presence of a suitable catalyst.
Reaction with Hydrochloric Acid: The 2-pyridin-4-ylethanethioamide is then treated with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous medium at room temperature.
Industrial Production Methods
In an industrial setting, the production of 2-pyridin-4-ylethanethioamide;hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis: Large quantities of 2-pyridin-4-ylethanethioamide are synthesized using optimized reaction conditions to ensure high yield and purity.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to remove impurities.
Formation of Hydrochloride Salt: The purified 2-pyridin-4-ylethanethioamide is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyridin-4-ylethanethioamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can yield the corresponding amine or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine), acetic acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Nitro derivatives, halogenated pyridines.
Applications De Recherche Scientifique
2-pyridin-4-ylethanethioamide;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyridine derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-pyridin-4-ylethanethioamide;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: Inhibiting the activity of certain enzymes involved in microbial metabolism.
Disrupting Cell Membranes: Interacting with the lipid components of cell membranes, leading to increased permeability and cell death.
Interfering with DNA Synthesis: Inhibiting the synthesis of nucleic acids, thereby preventing cell replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-pyridin-3-ylethanethioamide;hydrochloride
- 2-pyridin-2-ylethanethioamide;hydrochloride
- 2-pyridin-4-ylethanamine;hydrochloride
Uniqueness
2-pyridin-4-ylethanethioamide;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Propriétés
Numéro CAS |
172261-38-0 |
|---|---|
Formule moléculaire |
C7H9ClN2S |
Poids moléculaire |
188.68 g/mol |
Nom IUPAC |
2-pyridin-4-ylethanethioamide;hydrochloride |
InChI |
InChI=1S/C7H8N2S.ClH/c8-7(10)5-6-1-3-9-4-2-6;/h1-4H,5H2,(H2,8,10);1H |
Clé InChI |
MJPQDXJWUQZAFW-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CC=C1CC(=S)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


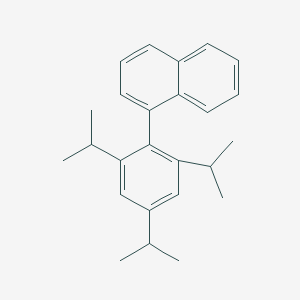
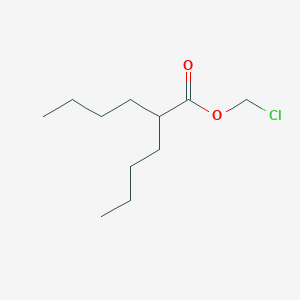
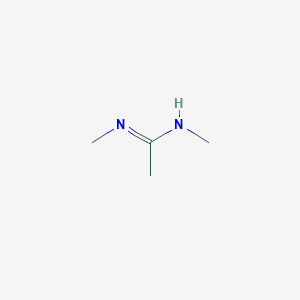


![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

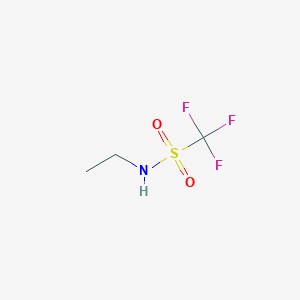
![2-[(2-hydroxyphenyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B14140464.png)
![2-[(Benzenesulfonyl)methyl]-1-nitro-4-(trifluoromethyl)benzene](/img/structure/B14140468.png)
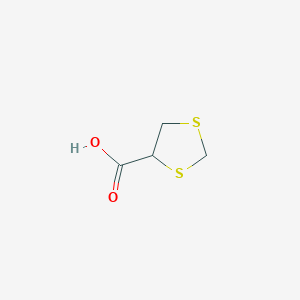
![methyl 4-({(1Z)-1-[1-(1,3-benzothiazol-2-yl)-3-{[(4-chlorophenyl)sulfanyl]methyl}-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate](/img/structure/B14140477.png)
